molecular formula C10H9NO5S B15180077 3-Methoxy-5-nitrobenzo(b)thiophene-3-carboxylic acid CAS No. 26759-54-6

3-Methoxy-5-nitrobenzo(b)thiophene-3-carboxylic acid

Cat. No.: B15180077
CAS No.: 26759-54-6
M. Wt: 255.25 g/mol
InChI Key: NFMXSYDULAKEKH-UHFFFAOYSA-N
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Description

3-methoxy-5-nitrobenzo[b]thiophene-3-carboxylic acid: is an organic compound with the molecular formula C10H7NO5S. It is a derivative of benzo[b]thiophene, featuring a methoxy group at the 3-position, a nitro group at the 5-position, and a carboxylic acid group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 3-methoxy-5-nitrobenzo[b]thiophene-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the nitration of 3-methoxybenzo[b]thiophene followed by carboxylation. The nitration step can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.

Industrial Production Methods:

In an industrial setting, the production of 3-methoxy-5-nitrobenzo[b]thiophene-3-carboxylic acid may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry:

3-methoxy-5-nitrobenzo[b]thiophene-3-carboxylic acid is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .

Biology:

In biological research, this compound can be used to study the interactions of nitro and methoxy groups with biological molecules. It may serve as a probe to investigate enzyme activities and metabolic pathways .

Medicine:

Its structural features make it a candidate for the design of molecules with specific biological activities, such as anti-inflammatory or anticancer properties .

Industry:

In the industrial sector, 3-methoxy-5-nitrobenzo[b]thiophene-3-carboxylic acid can be used in the production of advanced materials, including polymers and dyes. Its chemical properties enable the creation of materials with desirable characteristics .

Mechanism of Action

The mechanism of action of 3-methoxy-5-nitrobenzo[b]thiophene-3-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The methoxy group may enhance the compound’s ability to penetrate biological membranes, increasing its efficacy. The carboxylic acid group can form hydrogen bonds with target molecules, stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

Comparison:

3-methoxy-5-nitrobenzo[b]thiophene-3-carboxylic acid is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical and biological properties. Compared to 3-methoxybenzo[b]thiophene-3-carboxylic acid, the nitro group introduces additional reactivity and potential biological activity. Compared to 5-nitrobenzo[b]thiophene-3-carboxylic acid, the methoxy group enhances solubility and membrane permeability. The combination of these functional groups makes 3-methoxy-5-nitrobenzo[b]thiophene-3-carboxylic acid a versatile compound for various applications .

Properties

CAS No.

26759-54-6

Molecular Formula

C10H9NO5S

Molecular Weight

255.25 g/mol

IUPAC Name

3-methoxy-5-nitro-2H-1-benzothiophene-3-carboxylic acid

InChI

InChI=1S/C10H9NO5S/c1-16-10(9(12)13)5-17-8-3-2-6(11(14)15)4-7(8)10/h2-4H,5H2,1H3,(H,12,13)

InChI Key

NFMXSYDULAKEKH-UHFFFAOYSA-N

Canonical SMILES

COC1(CSC2=C1C=C(C=C2)[N+](=O)[O-])C(=O)O

Origin of Product

United States

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